2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide
Overview
Description
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Versatile Synthesis Approaches Research has developed versatile methods for synthesizing quinolines and related fused pyridines, highlighting the foundational role of compounds like 2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide in generating structurally diverse heterocyclic compounds. These synthetic routes offer broad substitution possibilities, demonstrating the compound's utility in organic synthesis and drug design (Hayes & Meth–Cohn, 1979).
Biological Applications
Antimicrobial Agents A series of pyridine-bridged carboxamide Schiff's bases, derived from pyridine carboxamides, exhibited significant bactericidal and fungicidal activities. This showcases the potential of derivatives of this compound in developing new antimicrobial agents with efficacy comparable to conventional antibiotics (Al-Omar & Amr, 2010).
Material Science and Coordination Chemistry
Polymer Synthesis Novel polyamides containing the pyridyl moiety in the main chain were synthesized, demonstrating the utility of this compound derivatives in creating materials with promising thermal properties and solubility in polar solvents. This opens up avenues for developing advanced materials with tailored characteristics for specific applications (Faghihi & Mozaffari, 2008).
Copper(II) Complexation Research into new pyridine carboxamide ligands has led to the synthesis of various copper(II) complexes, demonstrating the compound's relevance in coordination chemistry. These complexes, ranging from mono- to tetranuclear structures, illustrate the adaptability of pyridine carboxamides in forming coordination compounds with potential applications in catalysis, molecular recognition, and material science (Jain et al., 2004).
Biochemical Analysis
Biochemical Properties
2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream effects .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . In certain cell types, this compound can induce cell cycle arrest, leading to the inhibition of cell proliferation . Additionally, it can affect cellular metabolism by modulating the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity, particularly protein kinases . By binding to the active site of these enzymes, the compound prevents their normal function, leading to downstream effects on cellular signaling pathways. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions can result in changes in the levels of specific proteins and alterations in cellular behavior.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including liver and kidney damage . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the nucleus or mitochondria, where it exerts its effects . The distribution of the compound can also be influenced by factors such as cell type, tissue type, and the presence of other molecules that interact with it .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it interacts with DNA and influences gene expression . Alternatively, it can be targeted to the mitochondria, where it affects cellular metabolism and energy production .
Properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-8-6(9(11)13)4-5-2-1-3-7(5)12-8/h4H,1-3H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISBGYPISZSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570541 | |
Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183871-87-6 | |
Record name | 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.